1-(3,3,3-trifluoro-2-oxopropyl)-1H-imidazole-4-carboxylic acid
Overview
Description
1-(3,3,3-trifluoro-2-oxopropyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H5F3N2O3 and its molecular weight is 222.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Medicinal Chemistry Applications
In medicinal chemistry, imidazole derivatives are explored for their biological activities, such as antimicrobial properties. A study on the synthesis and antibacterial activity of 4-fluoro-6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids demonstrates the potential of imidazole-based compounds as antimicrobial agents, with certain derivatives showing significant activity against Gram-positive and Gram-negative bacteria (Jalal A. Zahra, Raed A. Al‐Qawasmeh, M. El-Abadelah, et al., 2015).
Materials Science and Coordination Chemistry
Imidazole-based compounds also find applications in materials science and coordination chemistry, where they are used to construct metal-organic frameworks (MOFs) and coordination polymers. These structures are of interest for their potential applications in gas storage, catalysis, and as functional materials. For example, the construction of coordination polymers from imidazole-based multi-carboxylate ligands showcases the ability of these compounds to form diverse and complex architectures with metal ions, which could be utilized in various applications ranging from catalysis to materials science (Bei-bei Guo, Li Li, Yang-Guang Wang, et al., 2013).
Mechanism of Action
Target of Action
A related compound, trifluoroacetonyl coenzyme a, has been found to interact with citrate synthase, a mitochondrial enzyme .
Biochemical Pathways
Given that related compounds interact with enzymes such as citrate synthase, it’s plausible that this compound could influence metabolic pathways involving this enzyme .
Properties
IUPAC Name |
1-(3,3,3-trifluoro-2-oxopropyl)imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)5(13)2-12-1-4(6(14)15)11-3-12/h1,3H,2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBIETPLEQCOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.